4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Description

The exact mass of the compound 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-anilino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNDWDUEMICDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044787 | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-40-4 | |

| Record name | Phenyl J Acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-7-(PHENYLAMINO)NAPHTHALENE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758U5197SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

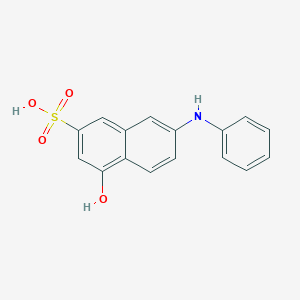

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid chemical structure

An In-Depth Technical Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Phenyl J Acid)

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known in the industry as Phenyl J acid, is a naphthalene-derived organic compound of significant industrial importance.[1][2] Its molecular architecture, featuring a hydroxyl, a phenylamino, and a sulfonic acid group on a naphthalene core, endows it with specific chemical properties that make it an indispensable intermediate in the synthesis of a variety of azo dyes.[1][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail methodologies but also to provide the underlying scientific rationale for procedural choices, ensuring a robust and applicable understanding of this key chemical compound.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of Phenyl J acid is fundamental to its effective application and handling. The strategic placement of its functional groups dictates its solubility, reactivity, and chromophoric potential.

Molecular Identity

The compound is systematically identified by several key descriptors, summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 7-anilino-4-hydroxynaphthalene-2-sulfonic acid | [2] |

| Common Synonyms | Phenyl J acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | [1][2] |

| CAS Number | 119-40-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO₄S | [1][2][3] |

| Molecular Weight | 315.34 g/mol | [1][2] |

| SMILES | C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | [2] |

| InChIKey | YGNDWDUEMICDLW-UHFFFAOYSA-N | [2] |

Chemical Structure Analysis

The structure of Phenyl J acid is a cornerstone of its utility. The sulfonic acid (-SO₃H) group imparts significant water solubility, a critical feature for its application in aqueous dyeing processes.[1] The hydroxyl (-OH) and the secondary amine (-NHPh) groups are the primary sites for electrophilic substitution, making them the active centers for the coupling reactions necessary for dye formation. The phenylamino group also modulates the electronic properties and steric profile of the naphthalene system.[4]

Below is a simple graphical representation of the molecular structure.

Caption: 2D representation of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Physicochemical Properties

The bulk properties of a chemical are critical for process design, storage, and handling.

| Property | Value | Reference |

| Appearance | White or gray crystalline powder | [3] |

| Solubility | Slightly soluble in water and ethanol; Soluble in alkali solutions | [3] |

| Density | ~1.495 g/cm³ (Predicted) | [3][5] |

| pKa | -0.18 ± 0.40 (Predicted) | [3][5] |

| Water Solubility | 587.97 mg/L at 25°C (Predicted) | [5] |

Chapter 2: Synthesis and Manufacturing

The commercial viability of Phenyl J acid hinges on an efficient and scalable synthesis process. The primary route involves the condensation of J acid with aniline.

Core Synthesis Pathway

The industrial synthesis of Phenyl J acid is achieved through the condensation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) with aniline.[3] This reaction is typically conducted in a sodium bisulfite medium, which plays a crucial role in the process. The reaction proceeds under elevated temperature and pressure to drive the nucleophilic substitution of the amino group of J acid by aniline.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a self-validating process for synthesizing Phenyl J acid. The causality for each step is explained to provide a deeper understanding.

-

Reactor Charging: In a pressure-rated reactor, charge J acid, aniline, sodium bisulfite, sodium carbonate, and water.

-

Causality: J acid and aniline are the primary reactants. Sodium bisulfite acts as the reaction medium. Sodium carbonate is added to maintain a sufficiently alkaline pH (8-9) to facilitate the reaction and minimize side products.[1]

-

-

Heating and Pressurization: Seal the reactor and raise the internal temperature to 104-106 °C over 1.5 hours. Maintain this temperature for approximately 40 hours. The pressure will naturally rise to about 0.1 MPa.[3]

-

Causality: The elevated temperature provides the necessary activation energy for the condensation reaction. The extended reaction time is required to drive the reaction to completion and achieve a high yield.

-

-

Cooling and Filtration: After the reaction period, cool the mixture to 30 °C. Filter the resulting slurry to collect the crude product cake.[3]

-

Causality: Cooling reduces the solubility of the product, maximizing its precipitation for efficient recovery by filtration.

-

-

Purification - Bisulfite Removal: Resuspend the filter cake in water and heat to 80-85 °C. Slowly add concentrated sulfuric acid until the solution remains blue when tested with Congo red paper.[3]

-

Causality: Sulfuric acid decomposes the excess sodium bisulfite from the reaction, releasing it as sulfur dioxide gas. The Congo red test indicates the endpoint of this decomposition.

-

-

Final Isolation: Stir the mixture for one hour to ensure complete gas evolution, then cool again to 30 °C. Filter the purified product and wash the filter cake with a saturated saltwater solution.[3]

-

Causality: The saltwater wash helps to remove residual inorganic impurities. The final product is an aqueous paste of N-phenyl J acid.

-

Synthesis Process Flow Diagram

The following diagram illustrates the key stages of the manufacturing process.

Caption: Standard workflow for the analytical characterization of Phenyl J acid.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result | Reference |

| ¹H NMR | Chemical Shift | δ 6.8–8.2 ppm (Aromatic Protons) | [1] |

| ¹³C NMR | Chemical Shift | δ 110–120 ppm (Carbon attached to -SO₃H) | [1] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200–3600 (O-H stretch), 1180–1250 (S=O stretch) | [1] |

| Mass Spec (ESI-) | m/z | [M-H]⁻ at ~314.05 | [1] |

Chapter 4: Applications and Industrial Utility

The primary and most well-established application of Phenyl J acid is its role as a crucial building block in the dye manufacturing industry.

Intermediate for Azo Dyes

Phenyl J acid is a key intermediate for synthesizing various azo dyes. [1]Its structure allows it to act as a coupling component, reacting with diazonium salts to form the characteristic -N=N- azo bond that defines this class of dyes. Specific examples of dyes produced using Phenyl J acid include:

-

Direct Copper Salt Green BTL [1][3]* Copper Salt Blue FBGL [1][3]* Copper Salt Purple BBL [1][3]* Direct Violet 9 & Direct Blue 78 [5] These dyes are valued for their vibrant colors and are used extensively in the textile industry. [1]

Other Potential Applications

While its role in dye chemistry is dominant, the functional groups on Phenyl J acid give it potential utility in other areas of research. Its structure may be of interest in material science for the development of new polymers or in biological studies, though these applications are not as well-documented. [1][4]

Chapter 5: Safety, Handling, and Toxicology

Proper handling of Phenyl J acid is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), Phenyl J acid presents the following hazards:

-

Skin Irritation (Category 2) [6][7]* Serious Eye Irritation (Category 2A) [2][6][7]* May cause respiratory irritation (Category 3) [6]

Safe Handling and Personal Protective Equipment (PPE)

A strict protocol must be followed when handling this chemical.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [6][7]2. Personal Protective Equipment:

-

Wear nitrile gloves and a lab coat. Inspect gloves prior to use and change them immediately if contaminated. [6][7] * Use safety glasses with side-shields or chemical goggles. [6][7] * If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator. [8]3. Handling Practices: Avoid generating dust. [6]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [6]

-

First Aid Measures

In case of accidental exposure, the following steps should be taken immediately:

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [6][7] |

| Skin Contact | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice. | [6][7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. | [6][8] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][7]The compound can be hygroscopic, light-sensitive, and air-sensitive. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations. [6][7]

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a well-characterized and industrially vital chemical. Its value is firmly rooted in its molecular structure, which is ideally suited for its role as an azo dye intermediate. The synthesis and purification processes are well-established, and robust analytical methods exist for its quality control. While its primary application remains in the coloration industry, the inherent reactivity of its functional groups suggests potential for broader applications in materials science. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant properties. This guide provides the foundational knowledge for professionals to utilize, handle, and understand Phenyl J acid effectively and safely.

References

-

4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK. (n.d.). Retrieved from [Link]

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, March 31). Retrieved from [Link]

-

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

-

Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthesis - AVESİS. (2022, April 26). Retrieved from [Link]

-

File:4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.svg - Wikimedia Commons. (2015, March 14). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Buy 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid | 119-19-7 [smolecule.com]

- 5. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Phenyl J Acid: Physicochemical Properties and Synthetic Insights for the Research Professional

Abstract

Phenyl J acid, chemically known as 7-anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS No. 119-40-4), is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1] Its utility, however, extends beyond the realm of color chemistry, with its unique scaffold holding potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Phenyl J acid, offering a critical resource for researchers, scientists, and drug development professionals. The document delves into its structural and physicochemical characteristics, spectroscopic profile, and reactivity, supported by established experimental protocols and data. Furthermore, it explores the compound's relevance in contemporary research, particularly in the design of novel molecular entities.

Introduction: The Molecular Architecture of Phenyl J Acid

Phenyl J acid is a derivative of naphthalenesulfonic acid, characterized by a naphthalene core substituted with a hydroxyl group, a sulfonic acid group, and a phenylamino group. This trifunctional arrangement imparts a unique combination of acidic, nucleophilic, and aromatic properties, making it a versatile building block in organic synthesis.

The IUPAC name for Phenyl J acid is 7-anilino-4-hydroxynaphthalene-2-sulfonic acid. Its structure is a confluence of three key functional moieties attached to a naphthalene backbone:

-

A Naphthol Moiety: The hydroxyl group at the C4 position imparts phenolic character, rendering the proton acidic and the ring susceptible to electrophilic substitution.

-

A Sulfonic Acid Group: The -SO₃H group at the C2 position is a strong acid, significantly influencing the molecule's solubility in aqueous and polar media.

-

A Phenylamino Group: The aniline substituent at the C7 position acts as an electron-donating group, activating the naphthalene ring system towards electrophilic attack and serving as a key site for diazotization and coupling reactions.

Figure 2: Azo coupling reaction of Phenyl J acid.

Synthesis of Phenyl J Acid: An Experimental Protocol

Phenyl J acid is typically synthesized via the condensation of J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) with aniline. [1] 5.1. Reaction Scheme

The overall transformation involves the nucleophilic substitution of the amino group of J acid with aniline, often facilitated by a sodium bisulfite medium.

Figure 3: Synthetic workflow for Phenyl J acid.

5.2. Step-by-Step Methodology

The following protocol is a representative procedure for the laboratory-scale synthesis of Phenyl J acid.

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge J acid, aniline, sodium bisulfite, and sodium carbonate in water. [1]2. Heating: Gradually heat the mixture to 104-106 °C over approximately 1.5 hours and maintain this temperature for an extended period (e.g., 40 hours) under slight pressure (around 0.1 MPa). [1]3. Cooling and Filtration: Cool the reaction mixture to about 30 °C and filter to collect the crude product. [1]4. Purification: Resuspend the filter cake in water and heat to 80-85 °C. Carefully add concentrated sulfuric acid to decompose any excess sodium bisulfite, which is evident by the evolution of sulfur dioxide gas.

-

Isolation: After the gas evolution ceases, stir the mixture for an additional hour, then cool to 30 °C. Filter the purified product and wash the filter cake with a saturated salt solution to yield Phenyl J acid. [1]

Relevance in Drug Discovery and Development

While Phenyl J acid is predominantly known as a dye intermediate, the naphthalene sulfonic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. [2]Naphthalene derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. [3] The unique arrangement of hydrogen bond donors and acceptors, coupled with the extended aromatic system of Phenyl J acid, makes it an interesting starting point for the design of novel bioactive molecules. For instance, derivatives of naphthalenesulfonic acid have been investigated as inhibitors of HIV reverse transcriptase and as antiangiogenic agents. [3]The phenylamino group offers a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The strategic modification of the phenyl ring, for example, is a common tactic in lead optimization to enhance potency and metabolic stability. [4][5]

Conclusion

Phenyl J acid is a compound of significant industrial importance with a well-defined role in the synthesis of azo dyes. Its physicochemical properties, characterized by pH-dependent solubility and a rich chemical reactivity, are central to its utility. For the research scientist and drug development professional, Phenyl J acid represents more than just a dye intermediate; its naphthalenesulfonic acid core is a recognized pharmacophore with potential for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview of its properties and synthesis, intended to serve as a foundational resource for its application in both established and emerging areas of chemical science.

References

-

ChemBK. Phenyl J Acid. [Link]

- SUPPORTING INFORM

- Google Patents. (n.d.).

-

PubMed. (1995). Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities. [Link]

-

NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. [Link]

-

ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

CAS Common Chemistry. (n.d.). 5-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

-

ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

-

PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

-

(n.d.). Table of Characteristic IR Absorptions. [Link]

-

BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

- (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(3), 396–403.

- (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

-

(n.d.). IR Chart. [Link]

-

ResearchGate. (n.d.). (a) The ultraviolet–visible (UV–vis) spectrum of phenylglyoxylic acid... [Link]

-

Chalmers ODR. (2022). Application of amorphous classification system and glass forming ability. [Link]

- (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.

-

MDPI. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. [Link]

-

PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

-

Canadian Science Publishing. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

-

Market Publishers. (n.d.). CAS 119-40-4 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Chemical Report & Database. [Link]

-

ResearchGate. (2018). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. [Link]

-

ResearchGate. (2012). (PDF) Development of Methods for the Determination of pKa Values. [Link]

-

NIH. (2011). Privileged Scaffolds for Library Design and Drug Discovery. [Link]

-

Vivid Global Industries. (n.d.). Specification of N.Phenyl J.Acid - Standard Grade. [Link]

-

JEMBY CHEM LIMITED. (n.d.). N – PHENYL J - ACID. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

-

gsrs. (n.d.). 7-HYDROXY-2-NAPHTHALENESULFONIC ACID. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid CAS number 119-40-4

An In-depth Technical Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS 119-40-4)

Abstract: This technical guide provides a comprehensive overview of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, commonly known as Phenyl J Acid. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis protocols, analytical methodologies, primary applications, and critical safety information. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and practical utility.

Introduction and Nomenclature

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a pivotal aromatic compound belonging to the class of naphthalenesulfonic acids. Its structure, featuring a naphthalene core functionalized with hydroxyl, phenylamino, and sulfonic acid groups, makes it a versatile intermediate, particularly in the synthesis of dyes.[1] The sulfonic acid and hydroxyl groups enhance water solubility, especially in alkaline conditions, and provide reactive sites for further chemical modification.[1][2]

The compound is most widely recognized by its trivial name, N-Phenyl J Acid , which stems from its synthesis from J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).[2][3] Understanding its various synonyms is crucial when surveying scientific literature and commercial inventories.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its application in synthesis and research. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 119-40-4 | [1][3] |

| Molecular Formula | C₁₆H₁₃NO₄S | [1] |

| Molecular Weight | 315.34 g/mol | [1][4] |

| IUPAC Name | 7-anilino-4-hydroxynaphthalene-2-sulfonic acid | [4] |

| Synonyms | Phenyl J Acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | [1][2][4] |

| Appearance | White, gray, or blue-gray crystalline powder | [2][3] |

| Solubility | Slightly soluble in water and ethanol; soluble in alkali solutions; insoluble in most organic solvents. | [2][3] |

| InChI Key | YGNDWDUEMICDLW-UHFFFAOYSA-N | [1] |

The structure of N-Phenyl J Acid is a key determinant of its reactivity. The electron-donating hydroxyl and phenylamino groups activate the naphthalene ring, while the electron-withdrawing sulfonic acid group influences its solubility and acts as a directing group in certain reactions.

Caption: General workflow for the synthesis of N-Phenyl J Acid.

Analytical and Quality Control

Ensuring the purity of N-Phenyl J Acid is paramount, especially for its use in synthesizing high-quality dyes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). [1]

Impurity Profiling

Common impurities include unreacted starting materials (aniline derivatives), positional isomers, and byproducts from sulfonation. [1]

Recommended HPLC Method

-

Objective: To achieve baseline separation of the main product from potential isomers and impurities.

-

Column: C18 reverse-phase column. [1]The nonpolar stationary phase is ideal for retaining and separating aromatic compounds based on hydrophobicity.

-

Mobile Phase: Acetonitrile:0.1% Trifluoroacetic Acid (TFA) in water (e.g., 70:30 v/v). [1]Acetonitrile serves as the organic modifier, while TFA acts as an ion-pairing agent to improve peak shape for the sulfonic acid.

-

Flow Rate: 1.0 mL/min. [1]* Detection: UV spectrophotometry, typically in the range of 254-280 nm where the naphthalene chromophore absorbs strongly.

Recommended TLC Method

-

Objective: A rapid, qualitative method for monitoring reaction progress and identifying gross impurities.

-

Stationary Phase: Silica gel plates. [1]* Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v). [1]This polar solvent system is effective for separating the polar components.

-

Visualization: UV light (254 nm). The product and many impurities are UV-active.

-

Expected Result: The product typically has an Rf value of around 0.3, distinguishing it from faster-moving impurities like aniline (Rf ≈ 0.6). [1]

Applications in Research and Industry

Core Application: Azo Dye Intermediate

The predominant industrial application of N-Phenyl J Acid is as a crucial intermediate in the manufacture of azo dyes. [1][3]Its chemical structure allows it to act as a coupling component. The hydroxyl and amino groups direct the electrophilic attack of diazonium salts to positions on the naphthalene ring, leading to the formation of the characteristic azo (-N=N-) bond that defines these dyes.

It is a precursor for a range of dyes, including:

-

Direct Dyes: Direct Copper Salt Green BTL, Copper Salt Blue FBGL, Copper Salt Purple BBL, Direct Violet 9, Direct Violet 51, Direct Blue 78. [1][2][3]* Acid and Mordant Dyes: Used in the synthesis of various acid and mordant dyes for textiles. [3]

Caption: Key application areas for N-Phenyl J Acid.

Emerging Research Areas

While dye synthesis remains its primary use, the unique structure of N-Phenyl J Acid lends itself to exploratory research:

-

Conjugated Polymers: The aromatic nature and reactive sites make it a candidate monomer for synthesizing novel water-soluble conjugated polymers with interesting optical and electronic properties. * Biomaterials: Modifications of biomolecules like hyaluronic acid with aromatic compounds such as N-Phenyl J Acid could lead to new biomaterials for applications in drug delivery or tissue engineering. [5]

Safety, Handling, and Storage

Proper handling of N-Phenyl J Acid is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested or inhaled. [6]

GHS Hazard Classification

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [6] |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [6]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [6] * Respiratory Protection: If dust levels are high, use a NIOSH-approved particulate respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a compound of significant industrial importance, primarily serving as a backbone for the synthesis of a wide array of azo dyes. Its production via the condensation of J acid and aniline is a well-established process, but one that requires careful control of reaction parameters to ensure high purity. For researchers, the compound's validated analytical methods provide a clear pathway for quality assurance. Beyond its traditional role, the inherent chemical functionalities of N-Phenyl J Acid present opportunities for innovation in materials science and polymer chemistry, making it a continued subject of interest for both industrial and academic scientists.

References

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem . Benchchem. Link

-

4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid - ChemBK . ChemBK. Link

-

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | 119-40-4 - ChemicalBook . ChemicalBook. Link

-

N Phenyl J Acid - Jemby Chem Limited . Jemby Chem Limited. Link

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - CymitQuimica . CymitQuimica. Link

-

4 Hydroxy 7 Phenylamino 2 Naphthalenesulfonic Acid Factory - Price - Hong Jin . Hong Jin. Link

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 - Sigma-Aldrich . Sigma-Aldrich. Link

-

Specification of N.Phenyl J.Acid - Standard Grade - Vivid Global Industries . Vivid Global Industries. Link

-

119-40-4|4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - BLDpharm . BLDpharm. Link

-

N-phenyl J-acid | 119-40-4 | Chemical Bull Pvt. Ltd. Chemical Bull Pvt. Ltd. Link

-

N Phenyl J Acid | Cas no 119-40-4 - Emco Chemicals . Emco Chemicals. Link

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid - Sigma-Aldrich . Sigma-Aldrich. Link

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem . PubChem. Link

-

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid - Smolecule . Smolecule. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich. Link

-

SAFETY DATA SHEET - Pfaltz & Bauer . Pfaltz & Bauer. Link

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Link

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Link

-

Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed . PubMed. Link

-

Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate . ResearchGate. Link

-

Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthes - AVESİS . AVESİS. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | 119-40-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. N-phenyl J-acid | 119-40-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

A Guide to the Spectroscopic Characterization of 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid

Foreword: The Imperative of Structural Verification

In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a compound like 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (CAS: 119-40-4), a key intermediate in the synthesis of azo dyes and a potential fluorescent probe, its utility is directly tied to its structural purity.[1] This guide provides an in-depth, practical overview of the spectroscopic techniques used to elucidate and verify the structure of this molecule, moving beyond mere data presentation to explain the causality behind the analytical choices.

The molecular structure, with its interconnected aromatic rings, secondary amine, phenol, and sulfonic acid moieties, presents a distinct spectroscopic fingerprint. Our exploration will leverage a suite of analytical techniques—FTIR, UV-Vis, NMR, and Mass Spectrometry—to create a comprehensive and self-validating structural profile.

Figure 2: A self-validating workflow for NMR structural confirmation.

Molecular Mass Verification: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of the analyte. We specify Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that is perfect for polar, non-volatile molecules like this one, minimizing fragmentation and maximizing the signal for the molecular ion. Running in both positive and negative modes provides complementary data.

Experimental Protocol

-

Sample Infusion: A dilute solution of the sample in 50:50 acetonitrile:water is infused directly into the ESI source.

-

Negative Ion Mode ([M-H]⁻): The instrument is set to detect negatively charged ions. The sulfonic acid and phenolic hydroxyl groups are easily deprotonated.

-

Positive Ion Mode ([M+H]⁺): The instrument is switched to detect positively charged ions. The anilino nitrogen is the most likely site of protonation.

Data Interpretation

The molecular formula C₁₆H₁₃NO₄S corresponds to a monoisotopic mass of approximately 315.06 Da. [2]

| Ion Mode | Expected m/z | Observed Ion |

|---|---|---|

| Negative ESI | 314.05 | [M-H]⁻ |

| Positive ESI | 316.07 | [M+H]⁺ |

Trustworthiness Check: High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. An observed mass of 314.0519 in negative mode, for example, would correspond to the formula C₁₆H₁₂NO₄S⁻ with an error of only a few parts per million (ppm), providing incontrovertible proof of the molecular formula and leaving no room for ambiguity.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal spectroscopic methods. FTIR confirms the presence of the required functional groups. UV-Vis validates the extended electronic conjugation. NMR spectroscopy provides the detailed atomic map of the C-H framework. Finally, mass spectrometry delivers the definitive molecular weight and elemental formula. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and confidence in the molecular identity, a critical requirement for its application in research and industry.

References

-

PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

Sources

Solubility of Phenyl J acid in different solvents

An In-Depth Technical Guide to the Solubility of Phenyl J Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulphonic acid, CAS No: 119-40-4), a critical intermediate in the synthesis of azo dyes and a compound of interest in pharmaceutical research.[1][2] We delve into the theoretical underpinnings of its solubility, examining the pivotal roles of its molecular structure, solvent polarity, and aqueous pH. This guide presents a detailed solubility profile in aqueous and organic media, supported by available quantitative and qualitative data. Furthermore, we provide a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility, designed for researchers and drug development professionals. The causality behind experimental choices and the principles of molecular interactions are emphasized throughout to provide actionable, field-proven insights.

Introduction to Phenyl J Acid

Phenyl J acid, also known as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is a complex aromatic compound featuring a naphthalene core substituted with sulfonic acid, hydroxyl, and anilino (phenylamino) groups.[3] Its molecular structure is the primary determinant of its chemical properties and, consequently, its solubility behavior. While its predominant application is as an intermediate for manufacturing a range of dyes, including direct and mordant dyes, its structural motifs are also relevant in the broader context of chemical and pharmaceutical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and exploring potential applications in areas like drug delivery, where solubility is a critical parameter for bioavailability.[4][5]

Table 1: Physicochemical Properties of Phenyl J Acid

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | [6] |

| Synonyms | N-Phenyl J Acid, Phenyl J Acid | [6][7] |

| CAS Number | 119-40-4 | [1] |

| Molecular Formula | C₁₆H₁₃NO₄S | [1] |

| Molar Mass | 315.34 g/mol | [1] |

| Appearance | White, gray, or greenish-grey crystalline powder | [1][7] |

| pKa | -0.18 ± 0.40 (Predicted) | [1] |

| log P (n-octanol/water) | 0.83 |[3] |

The Molecular Basis of Solubility

The solubility of Phenyl J acid is a direct consequence of the interplay between its distinct functional groups and the nature of the solvent, governed by the principle "like dissolves like."[8]

-

Polar, Ionizable Groups: The sulfonic acid (-SO₃H) and hydroxyl (-OH) groups are highly polar and capable of hydrogen bonding. The sulfonic acid group is strongly acidic (predicted pKa of -0.18), meaning it readily deprotonates in aqueous solutions to form the highly polar sulfonate anion (-SO₃⁻).[1] This ionization is the single most important factor driving its solubility in polar and, particularly, alkaline aqueous media.

-

Hydrogen Bonding: The amino (-NH-) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.[9]

-

Nonpolar Aromatic Structure: The fused naphthalene rings and the phenyl group constitute a large, hydrophobic backbone. This nonpolar character counteracts the influence of the polar groups and is responsible for its poor solubility in nonpolar organic solvents.[9]

The balance between the hydrophilic, ionizable groups and the large hydrophobic core results in a complex solubility profile, making solvent selection a critical consideration in its application.

Caption: Key functional groups of Phenyl J acid and their influence on solubility.

Solubility Profile of Phenyl J Acid

Direct, quantitative solubility data for Phenyl J acid across a wide range of solvents is not extensively published. However, a reliable profile can be constructed from available data sheets, chemical handbooks, and an expert understanding of its chemical structure.

Aqueous and Protic Solvents

Phenyl J acid is characterized as slightly soluble in water.[1] A safety data sheet provides a quantitative value of 74.3 mg/L at 25°C .[3] Its solubility in ethanol is also described as slight.[1] In protic solvents, solubility is limited because while the polar groups can hydrogen bond, the energy required to break the solvent-solvent interactions (e.g., the strong hydrogen bonding network in water) and accommodate the large nonpolar backbone is substantial.

Aprotic and Nonpolar Solvents

Several sources describe Phenyl J acid as being generally "insoluble in organic solvent".[6] This is particularly true for nonpolar solvents like toluene, hexane, or chloroform, where there are no favorable interactions to overcome the solute's crystal lattice energy. The log P value of 0.83 suggests it is not extremely lipophilic, but the large aromatic surface area still prevents dissolution in nonpolar media.[3]

The Critical Effect of pH: Solubility in Alkaline Solutions

The most significant characteristic of Phenyl J acid is its high solubility in dilute alkaline solutions.[1][6][10][11] This is not mere dissolution but a reactive process. The strong sulfonic acid group, and to a lesser extent the phenolic hydroxyl group, reacts with bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the corresponding sodium salt. This salt is an ionic species that readily dissolves in water.

Caption: Ionization states of Phenyl J acid as a function of aqueous pH.

Table 2: Summary of Phenyl J Acid Solubility

| Solvent | Solvent Class | Solubility | Rationale |

|---|---|---|---|

| Water (pH ~7) | Polar Protic | 74.3 mg/L (25°C) [3] | Limited by large nonpolar backbone despite polar groups. |

| Dilute NaOH / Na₂CO₃ (aq) | Aqueous Basic | Soluble [1][6][10][11] | Forms a highly soluble sodium salt via acid-base reaction. |

| Ethanol | Polar Protic | Slightly Soluble [1] | Hydrogen bonding is possible, but limited by nonpolar structure. |

| Methanol | Polar Protic | Sparingly Soluble (Predicted) | Similar to ethanol, expected to have slightly better solubility due to smaller alkyl chain. |

| Acetone | Polar Aprotic | Insoluble (Predicted) | Lacks hydrogen bond donating ability to solvate the anions effectively. |

| Toluene | Nonpolar | Insoluble (Predicted) | Unfavorable solute-solvent interactions. |

| Hexane | Nonpolar | Insoluble (Predicted) | Unfavorable solute-solvent interactions. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, a standardized experimental approach is essential. The equilibrium or thermodynamic "shake-flask" method is the gold standard.[5] The following protocol provides a self-validating system for determining the solubility of Phenyl J acid in a chosen solvent.

Materials and Equipment

-

Phenyl J Acid (high purity, >95%)

-

Solvent of interest (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or LC/MS system

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of Phenyl J acid (e.g., 5-10 mg) to a pre-weighed vial. The visual presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Causality Note: A 24-48 hour window is chosen to allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium, which can be slow for complex organic molecules.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (>10,000 x g) for 15-20 minutes. Trustworthiness Note: Centrifugation is superior to simple filtration at this stage as it minimizes the risk of clogging and potential temperature fluctuations during a slow filtration process.

-

Sample Collection & Filtration: Immediately after centrifugation, carefully draw off the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean analysis vial. This step removes any remaining microscopic particulates.

-

Concentration Analysis:

-

Prepare a series of standard solutions of Phenyl J acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using a validated HPLC-UV or LC/MS method.

-

Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of Phenyl J acid in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for determining thermodynamic solubility.

Applications and Significance

-

Chemical Synthesis: Knowledge of solubility is fundamental for selecting appropriate reaction solvents, controlling reaction rates, and developing effective purification methods like recrystallization.[12] For instance, its solubility in alkaline water is exploited during its synthesis from J acid and aniline.[1]

-

Drug Development: As an intermediate, Phenyl J acid contributes to the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs).[2] The solubility of the final API is a major determinant of its oral bioavailability. Early assessment of the solubility of intermediates can guide the synthetic strategy towards producing final compounds with more favorable physicochemical properties.[13]

-

Dye Manufacturing: In the dye industry, solubility dictates the application method. The sulfonic acid group imparts the necessary water solubility for applying azo dyes to textiles in aqueous baths.[14]

Conclusion

The solubility of Phenyl J acid is a multifaceted property dictated by its hybrid chemical structure. It exhibits low intrinsic solubility in water and is generally insoluble in organic solvents due to its large nonpolar aromatic framework. However, its strongly acidic sulfonic acid group leads to high solubility in alkaline aqueous solutions through the formation of a soluble salt. This behavior is the cornerstone of its practical application in synthesis and industry. For researchers and drug development professionals, a thorough understanding of this solubility profile, coupled with robust experimental determination methods, is essential for leveraging this versatile chemical intermediate effectively.

References

-

ChemBK. Phenyl J Acid. [Link]

-

Jemby Chem Limited. N Phenyl J Acid. [Link]

-

Vivid Global Industries. Specification of N.Phenyl J.Acid - Standard Grade. [Link]

-

Reports and Data. N-Phenyl J Acid Market. [Link]

-

TradeIndia. Buy N Phenyl J Acid at the Best Price, Supplier in Mumbai. [Link]

-

Jemby Chem Limited. Chemical Compound Manufacturer, Supplier From Ahmedabad, Gujarat. [Link]

-

The Chemistry of Color: Phenyl J Acid in Dye Manufacturing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Phenyl J Acid: Properties, Applications, and Manufacturer Insights. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

Martin's Physical Pharmacy and Pharmaceutical Sciences. Chapter 9: Solubility and Distribution Phenomena. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

- Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. reportsanddata.com [reportsanddata.com]

- 3. echemi.com [echemi.com]

- 4. N-phenyl J-acid | 119-40-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | 119-40-4 [chemicalbook.com]

- 7. vividglobalinds.com [vividglobalinds.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Buy N Phenyl J Acid at Affordable Price, High Purity Chemical Grade Powder [jembychemlimited.com]

- 11. Chemical Compound Manufacturer, Supplier From Ahmedabad, Gujarat [jembychemlimited.com]

- 12. CN105175292A - Preparation method of phenyl J-acid - Google Patents [patents.google.com]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. nbinno.com [nbinno.com]

A-Z Guide to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, a key organic compound. We will delve into its fundamental physicochemical properties, validated analytical methodologies, and primary applications, with a focus on providing actionable insights for laboratory and development settings.

Core Physicochemical Characteristics

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, also known by synonyms such as Phenyl J acid and 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is a naphthalene derivative recognized for its utility in dye chemistry and as a versatile chemical intermediate.[1][2] Its molecular structure, featuring hydroxyl, sulfonic acid, and phenylamino groups, dictates its chemical behavior and applications.[2]

The definitive molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis, analytical standard preparation, and formulation development.

Table 1: Physicochemical Properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

| Property | Value | Source |

| Molecular Weight | 315.3 g/mol | PubChem[1] |

| 315.34 g/mol | Benchchem, ChemBK[2][3] | |

| 315.35 g/mol | Sigma-Aldrich | |

| Molecular Formula | C₁₆H₁₃NO₄S | PubChem, Benchchem[1][2] |

| CAS Number | 119-40-4 | PubChem, Benchchem[1][2] |

| Appearance | White or gray crystalline powder | ChemBK[3] |

| Solubility | Slightly soluble in water and ethanol; Soluble in alkali solutions | ChemBK[3] |

| IUPAC Name | 7-anilino-4-hydroxynaphthalene-2-sulfonic acid | PubChem[1] |

Synthesis and Purification Overview

Synthesis: The primary production method for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid involves the condensation of J acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid) with aniline.[3][4] This reaction is typically conducted in a sodium bisulfite medium under elevated temperature and pressure.[3] Key process controls include maintaining a temperature of 104-106°C for an extended period (e.g., 40 hours) to ensure the reaction proceeds to completion.[3]

Purification: Post-synthesis, the crude product is purified to remove unreacted starting materials and side products. A common technique is recrystallization from ethanol-water mixtures.[2] The process involves filtering the cooled reaction mixture, treating the filter cake with water and sulfuric acid to decompose excess bisulfite, and finally washing the resulting product.[3] Achieving high purity (e.g., ≥93-97%) is crucial for its use in subsequent applications.[5][6]

Analytical Characterization: A Validated Approach

Ensuring the identity and purity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is paramount. A multi-technique approach is often employed, with High-Performance Liquid Chromatography (HPLC) being a cornerstone for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for separating the target compound from impurities such as positional isomers and unreacted starting materials.[2] A typical method utilizes a C18 reversed-phase column.[2]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard procedure for assessing the purity of a synthesized or procured batch of the compound.

1. Objective: To quantify the purity of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid and identify potential impurities.

2. Materials & Reagents:

- 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid sample

- Reference Standard (≥98% purity)

- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA), 0.1% aqueous solution

- Deionized water (18.2 MΩ·cm)

- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Instrument & Conditions:

- HPLC system with UV-Vis detector

- Mobile Phase: Acetonitrile:0.1% TFA in water (e.g., 70:30 v/v)[2]

- Flow Rate: 1.0 mL/min[2]

- Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

- Injection Volume: 10 µL

- Column Temperature: 25°C

4. Procedure:

- Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

- Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration similar to the primary standard.

- System Suitability: Inject the standard solution multiple times to ensure system precision (RSD < 2%).

- Analysis: Inject the prepared standards and sample solutions.

- Data Processing: Integrate the peak areas. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Causality: The choice of a C18 column is based on its effectiveness in retaining and separating aromatic, moderately polar compounds. The acetonitrile/water mobile phase provides the necessary polarity gradient for elution, while TFA acts as an ion-pairing agent to improve peak shape for the sulfonic acid moiety.

Analytical Workflow Diagram

The following diagram illustrates a comprehensive workflow for the quality control analysis of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Caption: Quality control workflow from sample preparation to final batch disposition.

Applications in Research and Development

The primary application of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is as a crucial intermediate in the synthesis of azo dyes.[2][3] These dyes, such as Direct Copper Salt Green BTL and Copper Salt Blue FBGL, are used extensively in the textile industry.[2][3]

In the context of drug development and life sciences, naphthalene-based scaffolds are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] While this specific compound is mainly used as a synthetic building block, its structural motifs are relevant to medicinal chemistry research.[7][8] Its biological activity, including potential antimicrobial effects, is an area of ongoing investigation.[8]

Conclusion

A thorough understanding of the molecular weight and physicochemical properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is fundamental for its effective use in research and manufacturing. The molecular weight, consistently reported around 315.3 g/mol , serves as the basis for all quantitative work.[1] Validated analytical methods, particularly HPLC, are essential for ensuring the purity and quality required for its applications as a chemical intermediate in the dye industry and its potential exploration in broader chemical and biological research.

References

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid. Retrieved from [Link]

-

Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127–137. Retrieved from [Link]

-

Hong Jin. (n.d.). 4 Hydroxy 7 Phenylamino 2 Naphthalenesulfonic Acid Factory. Retrieved from [Link]

-

Verma, A., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-282. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid [cymitquimica.com]

- 6. 4 Hydroxy 7 Phenylamino 2 Naphthalenesulfonic Acid Factory - Price - Hong Jin [m.hongjinchem.com]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid | 119-19-7 [smolecule.com]

An In-Depth Technical Guide to the Synthesis of Phenyl J Acid from J Acid and Aniline

This guide provides a comprehensive overview of the synthesis of Phenyl J acid (7-anilino-4-hydroxynaphthalene-2-sulfonic acid), a critical intermediate in the dye manufacturing industry.[1][2] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep technical understanding of this synthetic pathway.

Introduction: The Significance of Phenyl J Acid

Phenyl J acid is a vital precursor in the synthesis of a wide array of azo dyes, including direct, mordant, and acid dyes.[1] Its molecular structure, featuring a naphthalene core with hydroxyl, sulfonic acid, and phenylamino moieties, allows for the creation of dyes with desirable properties such as high lightfastness and strong affinity for textile fibers. The synthesis of Phenyl J acid from J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and aniline is a cornerstone reaction in industrial organic chemistry.

The Bucherer Reaction: A Mechanistic Deep Dive

The transformation of J acid to Phenyl J acid is a classic example of the Bucherer reaction . This reversible reaction converts a naphthol to a naphthylamine in the presence of an aqueous bisulfite solution and an amine.[3][4][5][6] In this specific application, the amino group of J acid is displaced by a hydroxyl group in an intermediate stage, which is then substituted by the incoming aniline.

The Role of Key Reagents

-

J Acid: The starting material, providing the core naphthalenesulfonic acid structure.

-

Aniline: The aminating agent that introduces the phenylamino group.

-

Sodium Bisulfite (NaHSO₃): This is the crucial reagent that facilitates the hydroxyl-amine exchange. It forms an addition product with the naphthalene ring, making the carbon atom susceptible to nucleophilic attack.[3]

-

Sodium Carbonate (Na₂CO₃): While not explicitly detailed in all literature, the inclusion of sodium carbonate in industrial processes likely serves to maintain a controlled pH. The Bucherer reaction is sensitive to pH, and a buffered system can prevent unwanted side reactions and optimize the yield.

Reaction Mechanism

The mechanism of the Bucherer reaction for the synthesis of Phenyl J acid from J acid and aniline is a multi-step process:

-

Initial Reaction with Bisulfite: The reaction is thought to initiate with the formation of an adduct between J acid and sodium bisulfite.

-

Hydrolysis to a Hydroxy Intermediate: The amino group at the 7-position of the J acid-bisulfite adduct is hydrolyzed to a hydroxyl group, forming a dihydroxy naphthalene sulfonic acid intermediate.

-

Second Bucherer Reaction with Aniline: This intermediate then undergoes a second Bucherer reaction, this time with aniline as the amine. The hydroxyl group is converted to a phenylamino group, yielding Phenyl J acid.

The overall transformation is a nucleophilic aromatic substitution, where the bisulfite is essential for activating the naphthalene ring.

Caption: Step-by-step experimental workflow for Phenyl J acid synthesis.

Detailed Procedure

-

Charging the Reactor: In a suitable pressure reactor, charge with water. Begin agitation and add J acid and sodium carbonate.

-

Addition of Reagents: After a brief period of mixing, add aniline followed by sodium pyrosulfite to the reactor.

-

Reaction Conditions: Seal the reactor and heat the mixture to 104-106 °C over approximately 1.5 hours. The pressure will rise to about 0.1 MPa. Maintain these conditions for 40 hours. The extended reaction time and elevated temperature are necessary to drive the reversible Bucherer reaction to completion and achieve a high conversion rate. [7][8][9][10][11]4. Cooling and Initial Filtration: After the reaction is complete, cool the mixture to 30 °C and filter to collect the crude product.

-

Work-up: Transfer the filter cake to a separate vessel with water. Heat the suspension to 80-85 °C.

-

Bisulfite Removal: Slowly add concentrated sulfuric acid to the heated suspension. This will decompose the excess sodium bisulfite, releasing sulfur dioxide gas (ensure proper ventilation and scrubbing). Monitor the reaction with Congo red test paper; the solution should remain blue.

-

Final Steps: Once the evolution of sulfur dioxide has ceased, continue stirring for one hour. Cool the mixture to 30 °C, filter the purified product, and wash the filter cake with a saturated salt solution. The result is a paste of N-phenyl J acid with a concentration of approximately 40% or higher.

Quality Control and Analytical Characterization

To ensure the purity and identity of the synthesized Phenyl J acid, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Key Parameters to Observe |

| HPLC | Purity assessment and quantification | A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) can be used. The retention time of the main peak should match a standard. [4][12][13][14][15] |

| ¹H NMR | Structural confirmation | The spectrum should show characteristic peaks for the aromatic protons on both the naphthalene and phenyl rings. The integration of these signals should correspond to the expected proton count. |

| FT-IR | Functional group identification | Look for characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), S=O (sulfonic acid), and aromatic C-H and C=C stretching vibrations. [16] |

| Mass Spectrometry | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Phenyl J acid (315.34 g/mol ). [16] |

Safety Considerations

The synthesis of Phenyl J acid involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

J Acid: May cause skin and eye irritation.

-

Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

-

Sodium Bisulfite/Pyrosulfite: Can release toxic sulfur dioxide gas upon contact with acids. [17][18][19][20][21]* Sulfuric Acid: Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of Phenyl J acid from J acid and aniline via the Bucherer reaction is a robust and industrially significant process. A thorough understanding of the reaction mechanism, the role of each reagent, and the critical process parameters is essential for achieving high yields and purity. By following a well-defined experimental protocol and implementing rigorous quality control measures, researchers and chemists can successfully produce this valuable dye intermediate.

References

- Bucherer Reaction. (n.d.). In Grokipedia.

-

A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. (2014). Analytical Methods, 6(18), 7192-7199. [Link]

-

Bucherer reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Bucherer Reaction. (n.d.). In Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Bucherer reaction. (n.d.). In chemeurope.com. Retrieved January 12, 2026, from [Link]

-

Sodium Bisulfite. (2016, December 5). Safety Data Sheet. Chemstream. [Link]

-

Sodium Bisulfite Solution. (2018, November 14). Safety Data Sheet. Leica Biosystems. [Link]

-

7-amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

-

Bucherer reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

-

Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-Performance Liquid Chromatography – Photodiode Array. (2024). Baghdad Science Journal, 21(6), 5. [Link]

-

Quantitative HPLC Analysis of Acidic Opines by Phenylthiocarbamyl Derivatization. (1988). Analytical Biochemistry, 174(2), 623-627. [Link]

-

Sodium Bisulfite Solution. (2018, May 8). Safety Data Sheet. Chemtrade. [Link]

-

Sodium Bisulfite. (n.d.). Safety Data Sheet. JCI Jones Chemicals. [Link]

-

Bucherer Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

-

Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine. (2019, April 27). YouTube. [Link]

-

A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. (2022). RSC Advances, 12(24), 15283-15292. [Link]

-

Specification of N.Phenyl J.Acid - Standard Grade. (n.d.). In Vivid Global Industries. Retrieved January 12, 2026, from [Link]

-

7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). In Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

-

The Bucherer Reaction: From Naphthylamine to Naphthol. (n.d.). In Organic Reactions. Wiley. [Link]

-

The effect of temperature on rates of reaction. (n.d.). In Chemguide. Retrieved January 12, 2026, from [Link]

-

The Effect of Temperature and Concentration on Reaction Rate. (n.d.). In Laney College. Retrieved January 12, 2026, from [Link]

-

How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). In ReAgent. Retrieved January 12, 2026, from [Link]

-

The Effect of Temperature on Reaction Rates. (2023, July 12). In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. grokipedia.com [grokipedia.com]

- 4. helixchrom.com [helixchrom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. msesupplies.com [msesupplies.com]

- 9. cerritos.edu [cerritos.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]